molecular formula C27H26F2N2O3S B2747381 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892765-28-5

7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2747381
CAS No.: 892765-28-5
M. Wt: 496.57
InChI Key: YXXLCVZPRUPOAQ-UHFFFAOYSA-N
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Description

This compound is a fluorinated quinolin-4-one derivative featuring a diethylamino group at position 7, a 3-fluorophenylmethyl substituent at position 1, and a 4-methylbenzenesulfonyl group at position 2. Its molecular formula is C₂₆H₂₅F₂N₂O₃S, with a molecular weight of 507.55 g/mol.

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-9-18(3)10-12-21)17-31(24)16-19-7-6-8-20(28)13-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXLCVZPRUPOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions

Industrial Production Methods

In an industrial setting, the synthesis often employs optimized reaction conditions to maximize yield and minimize byproducts. This may include the use of catalytic agents, controlled temperatures, and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The aromatic rings and diethylamino group can be oxidized to form different quinoline derivatives.

  • Reduction: : The sulfonyl group and quinoline core can undergo reduction reactions, altering the compound's properties.

  • Substitution: : Halogen atoms (like fluorine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include strong acids (for protonation), bases (for deprotonation), and halogenating agents (for substitution). Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.

Major Products

Depending on the reagents and conditions, major products can include various quinoline derivatives, sulfonylated compounds, and fluorinated analogues.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the quinolinone class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Quinolinones have shown efficacy against various bacterial strains, suggesting potential as antibacterial agents.
  • Anticancer Properties : Some studies indicate that this compound may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation.
  • Enzyme Inhibition : The compound acts as an inhibitor in various enzyme systems, which can be critical for therapeutic applications.

Applications in Medicinal Chemistry

The applications of 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one can be categorized into several key areas:

Anticancer Research

Preliminary studies have demonstrated that this compound can inhibit the growth of cancer cells by interfering with cellular signaling pathways. For instance, it may modulate protein kinase activity, which is crucial for cancer cell survival and proliferation.

Antimicrobial Agents

The compound's structural features suggest potential as an antimicrobial agent. Its ability to disrupt bacterial cell function could be explored further in developing new antibiotics.

Pharmacological Studies

Due to its diverse functional groups, this quinolinone derivative may serve as a lead compound for synthesizing new drugs targeting various diseases. Structure-activity relationship (SAR) studies can provide insights into optimizing its pharmacological properties.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar quinolinone derivatives, revealing significant inhibition of tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this class of compounds in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of quinolinones were tested against multi-drug resistant bacterial strains. Results indicated that certain modifications to the core structure enhanced antimicrobial activity, suggesting pathways for developing more effective treatments.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It can bind to specific proteins, enzymes, or receptors, altering their activity.

  • Pathways Involved: : It may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolin-4-one derivatives are widely studied for their pharmacological properties. Below is a detailed comparison of the target compound with two analogs identified in the literature:

Table 1: Structural and Substituent Comparison

Compound Name R<sup>1</sup> (Position 1) R<sup>3</sup> (Position 3) R<sup>6</sup> (Position 6) R<sup>7</sup> (Position 7) Molecular Weight (g/mol)
Target Compound : 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 3-Fluorophenylmethyl 4-Methylbenzenesulfonyl Fluoro Diethylamino 507.55
Analog 1 : 3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one 4-Methylbenzyl 3-Chlorobenzenesulfonyl Fluoro Diethylamino 527.03
Analog 2 : 4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl 3-Carboxylate with sulfonamido substituent Fluoro Chloro ~650 (estimated)

Key Findings :

Substituent Effects at Position 1: The target compound’s 3-fluorophenylmethyl group introduces steric hindrance and electronic effects distinct from Analog 1’s 4-methylbenzyl group. The fluorine atom may enhance dipole interactions in binding pockets compared to the non-fluorinated methyl group in Analog 1. Analog 2 features a cyclopropyl group, which imposes significant steric constraints and alters conformational flexibility .

Analog 1’s 3-chlorobenzenesulfonyl group introduces an electron-withdrawing chlorine atom, which may increase electrophilicity and influence binding kinetics .

Fluorine Positioning :

  • Both the target and Analog 1 retain fluoro at position 6, a common feature to enhance metabolic stability and membrane permeability. Analog 2 replaces this with a chloro group at position 7, which may alter target selectivity .

Diethylamino Group at Position 7: The diethylamino group in the target and Analog 1 likely improves solubility via basicity, whereas Analog 2’s chloro substituent at this position reduces basicity but may enhance halogen bonding .

Research Implications and Structural Trends

  • Electronic Effects : Sulfonyl substituents significantly modulate electronic properties. The target’s 4-methylbenzenesulfonyl group offers a balance between hydrophobicity and electronic neutrality, whereas Analog 1’s 3-chlorobenzenesulfonyl group may enhance reactivity in electrophilic environments .
  • Steric Considerations : The 3-fluorophenylmethyl group in the target compound provides moderate steric bulk compared to Analog 2’s cyclopropyl, which may limit rotational freedom but improve target specificity.

Biological Activity

7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline class, which has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Quinoline core : A bicyclic structure known for various pharmacological properties.
  • Diethylamino group : Enhances solubility and biological activity.
  • Fluoro substituents : Potentially increase lipophilicity and bioactivity.
  • Sulfonyl group : May contribute to enzyme inhibition properties.

The molecular formula is C26H24F2N2O3SC_{26}H_{24}F_2N_2O_3S, and its IUPAC name is this compound.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, quinoline derivatives have shown significant inhibition of Hepatitis B Virus (HBV) replication in vitro. The mechanism appears to involve interference with viral entry or replication processes, as demonstrated in studies using human hepatoma cell lines .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Quinoline derivatives have been reported to inhibit various enzymes critical in biological pathways. For example:

Enzyme Inhibition Type Reference
Dihydrofolate reductaseCompetitive
Protein kinasesNon-competitive

Inhibition of these enzymes can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Potential

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of the sulfonyl group may enhance the compound's ability to interact with cancer cell targets. Preliminary data suggest that this compound could induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of key enzymes involved in metabolic pathways.
  • Disruption of cellular signaling pathways , particularly those regulating cell proliferation and apoptosis.
  • Direct antiviral activity , potentially by blocking viral entry or replication.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound. Notably:

  • Study on HBV Inhibition :
    • A study evaluated the antiviral activity of various quinoline derivatives against HBV, revealing that certain compounds demonstrated over 80% inhibition at concentrations as low as 10 µM .
  • Anticancer Activity Assessment :
    • Research on related compounds showed significant cytotoxic effects against breast cancer cell lines (MCF-7), with IC50 values ranging from 5 to 20 µM depending on the derivative structure .

Q & A

Q. Q1: What are the key challenges in synthesizing 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one, and how can they be methodologically addressed?

Answer:

  • Challenges :
    • Steric hindrance from the diethylamino group and 3-fluorophenylmethyl substituent may reduce reaction yields in cyclization steps.
    • Fluorine substitution introduces electronic effects that complicate regioselectivity during sulfonylation.
  • Methodological Solutions :
    • Use palladium-catalyzed reductive cyclization (as demonstrated for nitroarenes in ) to improve regiocontrol.
    • Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate steric effects during sulfonylation. For example, highlights the use of DMF and K₂CO₃ in similar quinoline syntheses.
    • Monitor intermediates via HPLC-MS to track side reactions and adjust stoichiometry dynamically.

Q. Q2: How can researchers confirm the structural integrity of the tosyl (4-methylbenzenesulfonyl) group in this compound?

Answer:

  • Analytical Workflow :
    • ¹H/¹³C NMR : Compare sulfonyl proton signals (δ ~7.6–7.8 ppm for aromatic protons) with reference data for tosyl derivatives ( reports δ 7.2–8.0 ppm for similar compounds).
    • FT-IR : Validate the sulfonyl S=O stretch at ~1350–1300 cm⁻¹ and 1170–1120 cm⁻¹.
    • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., diethylamino vs. fluoro positions).

Advanced Research Questions

Q. Q3: How do electronic effects from fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Mechanistic Insights :
    • The 6-fluoro substituent withdraws electron density via inductive effects, potentially deactivating the quinoline core and reducing nucleophilicity in cross-coupling reactions.
    • Experimental Design :
  • Compare Suzuki-Miyaura coupling yields using electron-rich vs. electron-poor boronic acids (e.g., uses Pd(OAc)₂ with arylboronic acids for triazole derivatives).
  • Employ DFT calculations to map electron density distribution and predict reactive sites.
    • Data Contradictions : Some studies (e.g., ) report fluorine-enhanced stability in nitroarene cyclization, while others note reduced reactivity. Systematically vary substituent positions to resolve discrepancies.

Q. Q4: What strategies can resolve conflicting spectral data for dihydroquinolin-4-one derivatives, particularly regarding keto-enol tautomerism?

Answer:

  • Methodological Framework :
    • Variable-Temperature NMR : Observe tautomeric equilibrium shifts (e.g., enol proton signals at δ ~12–14 ppm may disappear at low temperatures).
    • Deuterium Exchange Experiments : Add D₂O to confirm exchangeable protons (enolic -OH).
    • Computational Modeling : Compare experimental ¹³C shifts with calculated values for keto vs. enol forms using Gaussian or ORCA software.
  • Case Study : reports a quinoline derivative with a resolved keto form (mp 223–225°C), suggesting crystallization conditions that stabilize one tautomer.

Biological and Functional Studies

Q. Q5: What in vitro assays are most suitable for evaluating the potential kinase inhibition activity of this compound?

Answer:

  • Assay Design :
    • Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify preliminary targets.
    • IC₅₀ Determination : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) for ATP-competitive inhibitors.
    • Structural Validation : Co-crystallize the compound with a kinase domain (e.g., JAK2 or EGFR) to confirm binding mode.
  • Rationale : The tosyl group may mimic ATP’s sulfonate interactions, while the fluorophenyl moiety could occupy hydrophobic pockets (analogous to ’s cyclopropyl-quinoline metabolites).

Data Interpretation and Optimization

Q. Q6: How can researchers address low reproducibility in synthesizing the 1,4-dihydroquinolin-4-one core?

Answer:

  • Troubleshooting Protocol :
    • Purification : Use gradient column chromatography (e.g., hexane/EtOAc 8:2 → 6:4) to isolate the core structure (as in ).
    • Catalyst Screening : Test alternative ligands (e.g., PCy₃ vs. PPh₃) to enhance Pd-catalyzed steps ().
    • Reaction Monitoring : Implement inline FTIR or Raman spectroscopy to detect intermediate degradation.

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